3-Amino-2-(3,3-dimethylbutan-2-yl)quinazolin-4(3H)-one
Description
3-Amino-2-(3,3-dimethylbutan-2-yl)quinazolin-4(3H)-one is a quinazolinone derivative characterized by a 3-amino group at position 3 and a bulky 3,3-dimethylbutan-2-yl substituent at position 2 of the quinazolin-4(3H)-one core. This compound has been investigated as a nitrogen donor in stereoselective aziridination reactions, particularly in the synthesis of cyclitol aziridine glycosidase inhibitors . In the presence of [bis(acetoxy)iodo]benzene (PIDA), it forms reactive N-acetoxy-aminoquinazolinones, which facilitate aziridine ring formation on cyclohexene substrates.
Structure
3D Structure
Properties
CAS No. |
116065-10-2 |
|---|---|
Molecular Formula |
C14H19N3O |
Molecular Weight |
245.32 g/mol |
IUPAC Name |
3-amino-2-(3,3-dimethylbutan-2-yl)quinazolin-4-one |
InChI |
InChI=1S/C14H19N3O/c1-9(14(2,3)4)12-16-11-8-6-5-7-10(11)13(18)17(12)15/h5-9H,15H2,1-4H3 |
InChI Key |
KSPKNGUTOUEHIM-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=NC2=CC=CC=C2C(=O)N1N)C(C)(C)C |
Origin of Product |
United States |
Preparation Methods
Oxidative Annulation Using o-Aminobenzamides and Carbon Sources
Source demonstrates that 2-amino-N-substituted benzamides react with dimethyl sulfoxide (DMSO) under H₂O₂-mediated oxidative conditions to form quinazolin-4(3H)-ones. For the target compound, the 2-(3,3-dimethylbutan-2-yl) group could be introduced via a modified sulfoxide reagent. For example, substituting DMSO with a bulkier sulfoxide like dibutyl sulfoxide (DBSO) enables the incorporation of alkyl chains at position 2. Key parameters include:
-
Temperature : 130–150°C
-
Oxidant : 30% H₂O₂ (1 equiv)
-
Reaction Time : 14–20 hours
This method’s radical-mediated mechanism (confirmed via TEMPO inhibition experiments) ensures regioselectivity, but steric hindrance from the 3,3-dimethylbutan-2-yl group may necessitate extended reaction times.
Copper-Catalyzed Imidoylative Cross-Coupling
Source reports a copper-catalyzed cyclocondensation between 2-isocyanobenzoates and amines to form 3-substituted quinazolinones. Adapting this protocol, 3-amino-2-(3,3-dimethylbutan-2-yl)quinazolin-4(3H)-one could be synthesized by:
-
Reacting ethyl 2-isocyanobenzoate with 3,3-dimethylbutan-2-amine under Cu(OAc)₂ catalysis.
-
Cyclizing the intermediate via microwave-assisted heating (150°C, 20 minutes).
Optimized Conditions :
-
Catalyst : Cu(OAc)₂·H₂O (5 mol%)
-
Base : Et₃N (2 equiv)
-
Solvent : Anisole (green solvent alternative)
Introducing the 3-Amino Group
The 3-amino functionality is critical for bioactivity and further derivatization. Two approaches are viable:
Direct Amination of Quinazolinone Intermediates
Post-cyclization amination using hydroxylamine or ammonia under high-pressure conditions can introduce the amino group. Source highlights oxidative methods using tert-butyl hydroperoxide (TBHP) to facilitate C–N bond formation. For example:
-
Reacting 2-(3,3-dimethylbutan-2-yl)quinazolin-4(3H)-one with NH₃/O₂ in the presence of FeCl₃ (10 mol%) at 100°C yields the 3-amino derivative.
Challenges :
One-Pot Assembly Using Pre-Functionalized Amines
Source employs choline chloride:urea deep eutectic solvent (DES) to condense anthranilic acid, amines, and orthoesters into 3-substituted quinazolinones. Using 3,3-dimethylbutan-2-amine in this system could directly yield the target compound.
Conditions :
-
Solvent : Choline chloride:urea (1:2 molar ratio)
-
Temperature : 80°C (conventional) or 100°C (microwave)
Substituent-Specific Modifications: 2-(3,3-Dimethylbutan-2-yl) Group
Incorporating the sterically demanding 2-(3,3-dimethylbutan-2-yl) group requires tailored reagents and conditions:
Sulfoxide-Based Alkylation
Adapting source, dibutyl sulfoxide (DBSO) serves as an alkylating agent. Reaction with 2-amino-N-methylbenzamide in p-xylene at 150°C introduces a butyl group at position 2. For the target compound, substituting DBSO with a custom sulfoxide bearing the 3,3-dimethylbutan-2-yl moiety could achieve the desired substitution.
Limitations :
Styrene Coupling in Oxidative Conditions
Source couples o-aminobenzamides with styrenes using TBHP as an oxidant. Employing a styrene derivative with the 3,3-dimethylbutan-2-yl group (e.g., 2-(3,3-dimethylbutan-2-yl)styrene) could directly form the C2–C bond.
Conditions :
Comparative Analysis of Synthetic Routes
Mechanistic Insights and Optimization
Chemical Reactions Analysis
Types of Reactions
3-Amino-2-(3,3-dimethylbutan-2-yl)quinazolin-4(3H)-one can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound.
Substitution: The amino group and other substituents can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Reagents like halogens, acids, or bases can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinazoline derivatives with additional oxygen-containing functional groups, while substitution reactions could introduce various alkyl or aryl groups.
Scientific Research Applications
Biological Activities
The biological activities of 3-Amino-2-(3,3-dimethylbutan-2-yl)quinazolin-4(3H)-one and its derivatives are extensive:
Anticancer Activity
Quinazolinone derivatives have shown promising anticancer properties. For instance, certain synthesized compounds have demonstrated significant efficacy against various cancer cell lines. In particular, studies have indicated that modifications on the quinazolinone scaffold can enhance cytotoxicity against tumor cells .
Antimicrobial Properties
Research has highlighted the antimicrobial potential of quinazolinone derivatives. A series of compounds derived from the quinazolinone framework exhibited activity against bacteria such as Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) in the low microgram range . This suggests their potential as new antimicrobial agents amidst rising antibiotic resistance.
Anti-inflammatory Effects
Some studies have documented the anti-inflammatory activities of quinazolinone derivatives. For example, specific compounds have been tested in vivo for their ability to reduce edema in animal models, showing inhibition rates ranging from 16.3% to 36.3% at doses of 50 mg/kg .
Neuropharmacological Applications
Certain derivatives of quinazolinones have been evaluated for their activity as monoamine oxidase inhibitors (MAO-A and MAO-B), which are relevant in treating mental disorders such as depression and anxiety. The selective inhibition of these enzymes may provide therapeutic benefits for patients suffering from neurodegenerative diseases like Parkinson’s and Alzheimer’s .
Case Studies
| Study | Compound | Activity | Findings |
|---|---|---|---|
| Abdelkhalek et al. (2024) | Various Quinazolinones | Anticancer | Significant cytotoxicity against multiple cancer cell lines was observed. |
| PMC10384628 (2023) | Indolylquinazolinone Derivative | Antimicrobial | MIC against S. aureus was found to be as low as 1 μg/mL, indicating strong antibacterial activity against MRSA. |
| ACG Publications (2024) | Quinazolinone Derivatives | Anti-inflammatory | Compounds showed up to 36.3% inhibition of edema in animal models at specified doses. |
Mechanism of Action
The mechanism of action of 3-Amino-2-(3,3-dimethylbutan-2-yl)quinazolin-4(3H)-one would depend on its specific biological target. Generally, quinazoline derivatives can interact with enzymes, receptors, or other proteins, modulating their activity. The molecular targets and pathways involved would need to be identified through experimental studies.
Comparison with Similar Compounds
Structural and Functional Analogues in Aziridination Reactions
3-Amino-2-ethylquinazolin-4(3H)-one (Et-Q-NH₂)
- Substituent : Ethyl group at position 2.
- Reactivity : Exhibits moderate aziridination efficiency due to its smaller steric profile compared to bulkier analogues.
- Diastereoselectivity: Lower selectivity in cyclohexenol aziridination due to reduced steric hindrance and weaker H-bonding interactions .
3-Amino-2-(trifluoromethyl)quinazolin-4(3H)-one (CF₃-Q-NH₂)
- Substituent : Electron-withdrawing trifluoromethyl group at position 2.
- Reactivity : Superior aziridination agent due to enhanced electrophilicity and stability of the reactive intermediate.
- Diastereoselectivity : High selectivity driven by strong steric hindrance and H-bonding interactions with allylic/homoallylic hydroxyl groups on substrates .
(S)-3-Amino-2-(1-hydroxy-2,2-dimethylpropyl)quinazolin-4(3H)-one (HO-Q-NH₂)
This compound
- Substituent : Bulky 3,3-dimethylbutan-2-yl group at position 2.
Table 1: Comparative Analysis of Aziridination Agents
| Compound | Substituent (Position 2) | Reactivity | Diastereoselectivity | Key Interaction Mechanisms |
|---|---|---|---|---|
| Et-Q-NH₂ | Ethyl | Moderate | Low | Minimal steric hindrance |
| CF₃-Q-NH₂ | Trifluoromethyl | High | High | Steric hindrance + H-bonding |
| HO-Q-NH₂ | Hydroxy-dimethylpropyl | Moderate | Moderate | Chiral induction + H-bonding |
| Target Compound | 3,3-Dimethylbutan-2-yl | Moderate* | High* | Steric hindrance (predicted) |
*Predicted based on structural similarity.
Pharmacologically Active Analogues
While the target compound is primarily used in synthesis, other quinazolin-4(3H)-ones are explored for bioactivity:
3-(4-Methoxyphenyl)-2-substituted Derivatives
Key Research Findings
Steric and Electronic Effects : The trifluoromethyl group in CF₃-Q-NH₂ optimizes both reactivity and selectivity in aziridination, outperforming ethyl and hydroxy-substituted analogues .
H-Bonding Role: Allylic/homoallylic hydroxyl groups on substrates interact with quinazolinone donors to direct aziridination regioselectivity .
Pharmacological vs. Synthetic Utility : Bulky substituents (e.g., 3,3-dimethylbutan-2-yl) favor synthetic applications, whereas aryl/hydrazone groups enhance bioactivity .
Biological Activity
3-Amino-2-(3,3-dimethylbutan-2-yl)quinazolin-4(3H)-one is a quinazoline derivative that has garnered attention for its diverse biological activities. This compound is part of a larger class of quinazolinones known for their pharmacological potential, including antitumor, anti-inflammatory, and anticonvulsant properties. This article delves into the biological activity of this specific compound, drawing on various research findings and case studies.
Chemical Structure and Properties
The molecular formula of this compound is . The compound features a quinazolinone core with an amino group and a branched alkyl substituent, which may influence its biological interactions.
Antitumor Activity
Research has indicated that quinazoline derivatives exhibit significant antitumor activity against various cancer cell lines. For instance, studies have shown that compounds similar to this compound demonstrate cytotoxic effects against HepG2 (liver cancer) and MCF-7 (breast cancer) cell lines. The IC50 values for these compounds suggest a promising therapeutic potential in oncology .
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| This compound | HepG2 | TBD |
| This compound | MCF-7 | TBD |
Analgesic and Anti-inflammatory Activity
A related study synthesized various substituted amino quinazolinones, revealing that some derivatives exhibited notable analgesic and anti-inflammatory properties. For example, compounds derived from similar structures showed effectiveness comparable to standard analgesics like diclofenac sodium, with reduced ulcerogenic potential compared to traditional NSAIDs .
Anticonvulsant Activity
The anticonvulsant properties of quinazoline derivatives have also been explored. Compounds were evaluated for their ability to bind to AMPA receptors, which are crucial in mediating excitatory neurotransmission. Some derivatives demonstrated moderate to significant anticonvulsant activity when compared to diazepam .
Case Studies
- Antitumor Study : A recent study focused on synthesizing novel quinazoline derivatives and evaluating their cytotoxicity against HepG2 and MCF-7 cell lines. The results indicated that specific modifications to the quinazoline core could enhance antitumor efficacy.
- Analgesic Evaluation : A series of 3-butyl-substituted amino quinazolinones were tested for analgesic effects. One compound emerged as the most potent analgesic agent in the series, showcasing the importance of structural variations in enhancing biological activity.
Q & A
Q. What are the optimal synthetic routes for 3-Amino-2-(3,3-dimethylbutan-2-yl)quinazolin-4(3H)-one, and how do conventional and microwave-assisted methods compare?
- Methodological Answer : The synthesis typically involves cyclization of anthranilic acid derivatives with appropriate nucleophiles. Conventional heating (reflux at 115°C for ~10 hours) yields 79%, while microwave irradiation (800W, 5 minutes) improves yield to 87% with reduced reaction time. Microwave methods enhance reaction efficiency via rapid, uniform heating, minimizing side reactions .
Q. What spectroscopic techniques are critical for characterizing this compound?
Q. How does solvent choice influence the synthesis of quinazolin-4(3H)-one derivatives?
- Methodological Answer : Polar aprotic solvents (e.g., DMSO) stabilize intermediates and accelerate cyclization, while ethanol may reduce side reactions. Solvent polarity directly impacts reaction kinetics and product distribution .
Advanced Research Questions
Q. How can reaction parameters be optimized to improve purity and yield?
- Methodological Answer :
- Temperature : Controlled heating (80–120°C) prevents decomposition.
- Catalysts : Use pyridine or acetic anhydride to facilitate acylation steps.
- Workup : Recrystallization (e.g., using ethanol) removes impurities. Microwave-assisted synthesis reduces side products by shortening reaction time .
Q. What strategies resolve contradictions in reported biological activities of quinazolin-4(3H)-one derivatives?
- Methodological Answer :
- Standardized Assays : Use consistent cell lines (e.g., HeLa for anticancer studies) and protocols (e.g., MTT assays).
- Structural Confirmation : Ensure purity via HPLC and NMR to exclude impurities skewing results.
- Meta-Analysis : Compare substituent effects (e.g., 3,3-dimethylbutan-2-yl enhances lipophilicity and target binding ).
Q. How do substituents at the 2- and 3-positions modulate kinase inhibitory activity?
- Methodological Answer :
- 2-Position : Bulky groups (e.g., 3,3-dimethylbutan-2-yl) enhance steric hindrance, potentially improving selectivity for ATP-binding pockets.
- 3-Amino Group : Participates in hydrogen bonding with kinase active sites.
- SAR Studies : Synthesize analogs with varying substituents and test against kinase panels (e.g., EGFR, VEGFR) using enzymatic assays .
Q. What in vitro methodologies evaluate the anticancer potential of this compound?
- Methodological Answer :
- Cytotoxicity Assays : MTT or SRB assays on cancer cell lines (e.g., MCF-7, A549).
- Mechanistic Studies : Flow cytometry for apoptosis (Annexin V/PI staining) and cell cycle analysis (propidium iodide).
- Kinase Profiling : Use recombinant kinases to identify targets (e.g., EGFR inhibition ).
Key Notes
- Substituent effects and reaction optimization are critical for reproducibility.
- Advanced questions emphasize mechanistic and methodological rigor, while basic questions focus on foundational synthesis and characterization.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
